molecular formula C18H16N2O6S B14937011 ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14937011
M. Wt: 388.4 g/mol
InChI Key: UZYWKEGBQTWBDA-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . The final step involves the reaction of this intermediate with thiazole-4-carboxylic acid under specific conditions to produce the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate stands out due to its unique combination of a coumarin moiety and a thiazole ring. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Biological Activity

Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24_{24}H25_{25}N O6_{6}S
Molecular Weight 455.53 g/mol
CAS Number 5614-82-4
SMILES Notation InChI=1S/C24H25NO6S/c1-3...

The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole compounds can inhibit cell proliferation with IC50_{50} values in the low micromolar range, demonstrating their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in tumor cells, enhancing their therapeutic potential.
  • Antimicrobial Activity : Some studies have reported that thiazole compounds possess antimicrobial properties, making them candidates for treating infections alongside cancer .

Case Studies

  • Study on Antitumor Effects : A recent investigation into thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC50_{50} values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of thiazole-containing compounds against various bacterial strains. The results indicated that these compounds showed effective inhibition at concentrations comparable to conventional antibiotics .

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N2O6S/c1-3-24-17(23)13-9-27-18(19-13)20-15(21)8-25-11-4-5-12-10(2)6-16(22)26-14(12)7-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21)

InChI Key

UZYWKEGBQTWBDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

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